L-Threitol
L-Threitol
L-threitol is the L-enantiomer of threitol. It has a role as an algal metabolite. It is an enantiomer of a D-threitol.
Brand Name:
Vulcanchem
CAS No.:
2319-57-5
VCID:
VC0130527
InChI:
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES:
C(C(C(CO)O)O)O
Molecular Formula:
C4H10O4
Molecular Weight:
122.12 g/mol
L-Threitol
CAS No.: 2319-57-5
Reference Standards
VCID: VC0130527
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol
CAS No. | 2319-57-5 |
---|---|
Product Name | L-Threitol |
Molecular Formula | C4H10O4 |
Molecular Weight | 122.12 g/mol |
IUPAC Name | (2S,3S)-butane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 |
Standard InChIKey | UNXHWFMMPAWVPI-IMJSIDKUSA-N |
Isomeric SMILES | C([C@@H]([C@H](CO)O)O)O |
SMILES | C(C(C(CO)O)O)O |
Canonical SMILES | C(C(C(CO)O)O)O |
Description | L-threitol is the L-enantiomer of threitol. It has a role as an algal metabolite. It is an enantiomer of a D-threitol. |
Synonyms | (2S,3S)-1,2,3,4-Butanetetrol; [S-(R*,R*)]-1,2,3,4-Butanetetrol; L-1,2,3,4-Butanetetraol; |
PubChem Compound | 445969 |
Last Modified | Nov 12 2021 |
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